molecular formula C9H12FN3O B2708191 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2200611-71-6

5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B2708191
CAS No.: 2200611-71-6
M. Wt: 197.213
InChI Key: MNQAIZUNFKLWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine is a fluorinated pyrimidine derivative This compound is of interest due to its unique chemical structure, which combines a fluorine atom and a pyrrolidine ring attached to a pyrimidine core

Preparation Methods

The synthesis of 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated pyrimidine and 1-methylpyrrolidine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the production may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The fluorine atom and the pyrrolidine ring can be substituted with other functional groups using appropriate reagents and conditions.

    Common Reagents: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield fluorinated pyrimidine oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate specific biochemical pathways, leading to desired therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine can be compared with other similar compounds:

    Similar Compounds: Examples include other fluorinated pyrimidines and pyrrolidine derivatives.

    Uniqueness: This compound’s unique combination of a fluorine atom and a pyrrolidine ring attached to a pyrimidine core distinguishes it from other similar compounds. Its specific chemical structure may confer unique properties, such as enhanced stability or specific biological activity.

Properties

IUPAC Name

5-fluoro-2-(1-methylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O/c1-13-3-2-8(6-13)14-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQAIZUNFKLWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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